2-Aminopyrimidine-5-sulfonyl chloride
Description
General Context of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research
Pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, largely due to their profound and diverse roles in biological systems. enaminestore.comnih.gov As six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, they form the structural core of essential biomolecules. nih.gov Most notably, the pyrimidine scaffold is central to the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). enaminestore.com Beyond this, the pyrimidine moiety is present in various natural products, including vitamins like thiamine (B1217682) (Vitamin B1). enaminestore.com
In the realm of medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold." This is due to its prevalence in a wide array of synthetic compounds exhibiting significant therapeutic activities. sigmaaldrich.comnih.gov Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The ability of the pyrimidine ring to engage in various biological interactions, coupled with its synthetic tractability, ensures its continued prominence in modern drug discovery and development programs. sigmaaldrich.comfluorochem.co.uk
Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates in Organic Synthesis
Sulfonyl chlorides are a highly important class of organic reagents valued for their versatility as synthetic intermediates. lookchem.com Their primary and most widespread application is in the synthesis of sulfonamides, a crucial functional group in medicinal chemistry. mdpi.comresearchgate.net The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and traditional method for forming the robust S-N bond of a sulfonamide. nih.govlibretexts.org This reaction is foundational in the creation of sulfa drugs and a multitude of other modern therapeutics. thieme-connect.comnih.gov
The utility of sulfonyl chlorides extends beyond sulfonamide formation. They are key precursors for the synthesis of other important sulfur-containing compounds, such as sulfonate esters (from reaction with alcohols) and sulfones. mdpi.com Furthermore, sulfonyl chlorides can be used for the installation of sulfonyl protecting groups or to activate unreactive sites within a molecule. mdpi.comresearchgate.net Their role as efficient building blocks is leveraged in the manufacturing of not only pharmaceuticals but also dyes, detergents, and agrochemicals, highlighting their broad impact in applied chemistry. researchgate.netnih.gov
Rationale and Scope for Focused Research on 2-Aminopyrimidine-5-sulfonyl chloride
The focused scientific interest in this compound stems from its unique structure, which combines the biologically significant 2-aminopyrimidine (B69317) core with the highly reactive sulfonyl chloride functional group. This duality makes it a valuable bifunctional building block for the synthesis of novel chemical entities, particularly in the field of medicinal chemistry.
The compound's basic physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 289484-00-0 |
| Molecular Formula | C4H4ClN3O2S |
| Molecular Weight | 193.61 g/mol |
| Predicted Boiling Point | 429.6 ± 37.0 °C |
| Predicted Density | 1.686 ± 0.06 g/cm³ |
| Canonical SMILES | C1=C(C=NC(=N1)N)S(=O)(=O)Cl |
Data sourced from chemical databases and suppliers. lookchem.combldpharm.combiosynth.com
The synthesis of this compound is typically achieved through the direct chlorosulfonation of 2-aminopyrimidine. lookchem.com This electrophilic substitution reaction involves treating the parent heterocycle with chlorosulfonic acid, which serves as both the reagent and the solvent. lookchem.com
The primary scope of research involving this compound is its use as an intermediate to create libraries of novel sulfonamides and related derivatives. The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles. libretexts.orgmdpi.com Its reaction with various primary and secondary amines, for instance, provides a straightforward route to a diverse array of 2-aminopyrimidine-5-sulfonamides. cbijournal.com This strategy is particularly compelling because it merges two pharmacologically important motifs: the 2-aminopyrimidine scaffold, known for its diverse bioactivities, and the sulfonamide group, a cornerstone of numerous approved drugs. thieme-connect.comnih.gov By using this intermediate, researchers can systematically modify the periphery of the molecule to explore structure-activity relationships and develop new candidates for biological screening. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-11(9,10)3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGWBLDZXCMCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579128 | |
| Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289484-00-0 | |
| Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyrimidine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Aminopyrimidine 5 Sulfonyl Chloride
Precursor Synthesis and Strategic Functionalization of Pyrimidine (B1678525) Systems
The foundation for synthesizing 2-Aminopyrimidine-5-sulfonyl chloride lies in the efficient assembly of the 2-aminopyrimidine (B69317) heterocyclic system. This precursor is then subjected to functionalization to introduce the sulfonyl chloride group at the desired position.
The 2-aminopyrimidine scaffold is a crucial intermediate in the synthesis of various biomolecules and pharmaceuticals. researchgate.net Its construction can be achieved through several classical and modern synthetic routes, often involving condensation reactions.
One of the most common approaches involves the cyclocondensation of a three-carbon component with a guanidine (B92328) derivative. researchgate.netresearchgate.net Variations of this strategy include the reaction of chalcones with guanidine hydrochloride in ethanol (B145695) or the reaction of enaminones with guanidine nitrate (B79036) under basic conditions. researchgate.netresearchgate.net Another established method is the one-pot, three-component reaction of an acid chloride, trimethylsilylacetylene, and guanidine hydrochloride. researchgate.net A patented method describes the synthesis starting from the inexpensive industrial chemical N,N-dimethylformamide (DMF), which is converted into an aldehyde intermediate before reacting with guanidine nitrate to yield 2-aminopyrimidine. google.comgoogle.com
These methods provide access to a wide range of substituted 2-aminopyrimidine rings, which can be selected based on the desired final product and the compatibility of substituents with subsequent reaction conditions.
Table 1: Selected Synthetic Methods for 2-Aminopyrimidine Cores
| Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Chalcones + Guanidine Hydrochloride | Ethanol | Substituted 2-Aminopyrimidines | researchgate.net |
| Enaminones + Guanidine Nitrate | n-Butanol, Basic conditions | Substituted 2-Aminopyrimidines | researchgate.net |
| Acid Chloride + Trimethylsilylacetylene + Guanidine HCl | One-pot reaction | 4-Arylpyrimidin-2-amines | researchgate.net |
| N,N-Dimethylformamide (DMF) -> Aldehyde oil + Guanidine Nitrate | Phosphorus trichloride, Acetaldehyde diethyl acetal, Sodium methoxide | 2-Aminopyrimidine | google.comgoogle.com |
The introduction of a sulfonic acid group onto the pyrimidine ring is a critical step. For 2-aminopyrimidine, this electrophilic substitution reaction is regioselectively directed to the C-5 position. The pyrimidine ring itself is electron-deficient due to the two nitrogen atoms, which deactivates it towards electrophilic attack. However, the amino group at the C-2 position is an activating group, which directs incoming electrophiles to the C-5 position (the para position relative to the amino group). The C-5 position is the most electron-rich carbon atom in the 2-aminopyrimidine system, making it the most favorable site for sulfonation.
While the synthesis can proceed through the formation and isolation of 2-aminopyrimidine-5-sulfonic acid, a more direct and common approach is the direct chlorosulfonation of 2-aminopyrimidine. lookchem.com This one-step process uses a chlorosulfonating agent to introduce the sulfonyl chloride group directly onto the ring. Studies on related compounds, such as 2-thiouracil, show that heating with chlorosulfonic acid at elevated temperatures (e.g., 120 °C) results in the formation of the corresponding 5-sulfonyl chloride derivative. mdpi.com This indicates that the 5-position of the pyrimidine ring is highly susceptible to this functionalization. mdpi.comsmolecule.com
Optimized Conversion of Pyrimidine-5-sulfonic Acids to Sulfonyl Chlorides
The conversion of the sulfonic acid intermediate to the final sulfonyl chloride product, or the direct introduction of the sulfonyl chloride group, requires careful selection of reagents and reaction conditions to ensure high yield and purity.
The direct chlorosulfonation of 2-aminopyrimidine is the most frequently cited method for the synthesis of this compound. lookchem.com Chlorosulfonic acid (ClSO₃H) is a powerful and versatile reagent widely used for this transformation. pageplace.de The reaction typically involves heating the pyrimidine substrate with an excess of chlorosulfonic acid. mdpi.comresearchgate.net
Alternatively, if the sulfonic acid is prepared first, its conversion to the sulfonyl chloride can be accomplished using various chlorinating agents. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). nih.govresearchgate.net The choice of reagent can depend on the stability of the substrate and the desired reaction conditions. For instance, a method using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been developed for preparing sulfonyl chlorides from sulfonic acids under neutral conditions, offering a milder alternative. researchgate.net
Table 2: Common Reagents for Sulfonyl Chloride Formation
| Reagent | Transformation Type | Typical Conditions | Reference |
|---|---|---|---|
| Chlorosulfonic Acid (ClSO₃H) | Direct Chlorosulfonation | Excess reagent, elevated temperature (~120 °C) | mdpi.comsmolecule.com |
| Thionyl Chloride (SOCl₂) | Sulfonic Acid to Sulfonyl Chloride | Often used in combination with a sulfonating agent or for conversion of isolated sulfonic acid | nih.govgoogle.com |
| Phosphorus Oxychloride (POCl₃) | Sulfonic Acid to Sulfonyl Chloride | Used for conversion of isolated sulfonic acid | nih.govresearchgate.net |
| 2,4,6-Trichloro-1,3,5-triazine | Sulfonic Acid to Sulfonyl Chloride | Neutral conditions | researchgate.net |
The purification of this compound is critical for its use in subsequent reactions. The sulfonyl chloride functional group is susceptible to hydrolysis, so exposure to moisture must be minimized during workup and purification.
A common isolation technique involves quenching the reaction mixture by carefully pouring it onto a mixture of ice and a suitable solvent. mdpi.com This procedure often causes the product to precipitate out of the aqueous solution. The resulting solid can then be collected by filtration, washed with cold water to remove residual acids and impurities, and dried under vacuum. mdpi.comgoogle.com
If the product does not precipitate or requires further purification, solvent extraction is employed. The aqueous mixture is extracted with a water-immiscible organic solvent, such as diethyl ether or dichloromethane. acs.org The combined organic layers are then washed with brine, dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. acs.org
For achieving high purity, column chromatography is a standard technique. acs.org However, care must be taken to use anhydrous solvents and a stationary phase that is not reactive towards the sulfonyl chloride. Recrystallization from an appropriate solvent system, such as a mixture of dimethylformamide and water, can also be an effective method for obtaining highly pure crystalline material. mdpi.com
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, significant efforts have been made to develop more environmentally friendly synthetic methods in heterocyclic chemistry. powertechjournal.com These green chemistry principles can be applied to the synthesis of 2-aminopyrimidine and its derivatives to reduce environmental impact and improve efficiency. rasayanjournal.co.in
For the synthesis of the pyrimidine core, sustainable techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and solvent-free procedures have been developed. powertechjournal.comrasayanjournal.co.inbenthamdirect.com These methods often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. rasayanjournal.co.in For example, a solvent-free synthesis of 2-aminopyrimidine derivatives has been reported, which involves heating the reactants together directly. mdpi.com Multicomponent reactions, which combine three or more reactants in a single step to form the product, are also a cornerstone of green chemistry as they reduce the number of synthetic steps and minimize waste. rasayanjournal.co.in
The chlorosulfonation step traditionally uses harsh and corrosive reagents like chlorosulfonic acid. Greener alternatives are an active area of research. One innovative strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. princeton.edu This method allows for the conversion of a carboxylic acid group into a sulfonyl chloride, potentially offering a milder route that avoids strongly acidic and oxidizing conditions. princeton.edu While not yet reported specifically for 2-aminopyrimidine-5-carboxylic acid, such novel catalytic approaches represent a promising future direction for the sustainable synthesis of this compound.
Development of Solvent-Free and Catalytic Methodologies
The principles of green chemistry encourage the reduction or elimination of hazardous substances, including organic solvents, which contribute significantly to chemical waste. mdpi.com Consequently, the development of solvent-free and catalytic synthetic methods is a primary focus in modern organic synthesis.
Solvent-Free Approaches:
Solvent-free reactions, conducted by heating a mixture of reactants without any solvent, offer substantial environmental benefits, including reduced waste, lower costs, and often shorter reaction times and higher yields. In the context of pyrimidine chemistry, solvent-free conditions have been successfully applied. For instance, various 2-aminopyrimidine derivatives have been synthesized in high yields by reacting 2-amino-4,6-dichloropyrimidine (B145751) with different amines under solvent-free and catalyst-free conditions at elevated temperatures. mdpi.com Another study demonstrated the synthesis of steroidal 2-aminopyridines from enaminonitrile and primary amines under solvent-free conditions, highlighting the versatility of this approach for nitrogen-containing heterocycles. nih.gov
While a specific, widely adopted solvent-free protocol for the direct synthesis of this compound is not extensively detailed in the literature, these examples with related pyrimidine structures indicate a strong potential for developing such a method. The conventional synthesis often involves chlorosulfonic acid, which can also serve as the reaction medium, but this approach is hazardous and generates significant waste. lookchem.commdpi.com A future direction would involve the direct reaction of solid 2-aminopyrimidine with a solid chlorosulfonating agent under thermal conditions, eliminating the need for any solvent.
Catalytic Methodologies:
Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher selectivity, thereby reducing byproducts. acs.org The use of catalysts, especially those that are reusable, can dramatically improve the atom economy and reduce the environmental footprint of a chemical process. cbijournal.com
For the synthesis of sulfonamides, which involves the reaction of a sulfonyl chloride with an amine, various catalytic systems have been developed. These include the use of Fe3O4-DIPA and zinc oxide-nanoparticles, which have demonstrated high efficacy and the potential for catalyst reuse. cbijournal.com While these examples pertain to the reaction of a sulfonyl chloride rather than its formation, they underscore the applicability of catalysis in the broader synthetic sequence. For instance, a solvent-free alkylation of sulfonamides has been reported using a Ru(OH)x-Fe3O4 catalyst. echemcom.com The development of a catalytic method for the direct chlorosulfonation of 2-aminopyrimidine would be a significant advancement, potentially replacing stoichiometric and corrosive reagents like chlorosulfonic acid with a more benign, regenerable system.
Assessment of Atom Economy and Environmental Impact Metrics
To quantitatively evaluate the "greenness" of a synthetic route, several metrics have been established. Among the most important are Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). scispace.comresearchgate.net These metrics provide a clear assessment of the efficiency of a reaction in terms of material usage and waste generation.
Atom Economy:
Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.org
A common laboratory synthesis of this compound involves the reaction of 2-aminopyrimidine with chlorosulfonic acid. lookchem.com
Reaction: C₄H₅N₃ + HSO₃Cl → C₄H₄ClN₃O₂S + H₂O
The atom economy for this process can be calculated as follows:
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.11 | Reactant |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Reactant |
| This compound | C₄H₄ClN₃O₂S | 193.61 | Product |
| Water | H₂O | 18.02 | Byproduct |
Calculation:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Atom Economy = (193.61 / (95.11 + 116.52)) x 100
Atom Economy = (193.61 / 211.63) x 100 ≈ 91.5%
An atom economy of 91.5% is relatively high, as the only atom "wasted" in the ideal stoichiometry is a single molecule of water. However, this metric does not account for solvents, reagents used in excess, or losses during workup and purification.
Environmental Impact Metrics (PMI and E-Factor):
Process Mass Intensity (PMI) and the E-Factor provide a more holistic view of the environmental impact by considering all materials used in the process. researchgate.net
PMI = Total Mass Input (raw materials, solvents, etc.) / Mass of Final Product
E-Factor = Total Mass of Waste / Mass of Final Product (PMI - 1)
These metrics highlight the significant contribution of solvents and workup materials to the waste stream. researchgate.net In a typical industrial process, PMI values can be very high, often exceeding 100, especially in the pharmaceutical sector. researchgate.net
To illustrate, let's consider a hypothetical laboratory-scale synthesis of 10 grams of this compound based on the chlorosulfonic acid method, assuming a 25% yield as reported in some literature. lookchem.com
| Material | Role | Mass (g) |
| 2-Aminopyrimidine | Reactant | 49.1 |
| Chlorosulfonic Acid | Reagent/Solvent | 200 |
| Ice/Water | Quenching | 500 |
| Dichloromethane | Extraction Solvent | 300 |
| Total Input | 1049.1 | |
| Product | 10.0 | |
| Waste | 1039.1 |
Calculated Metrics:
PMI = 1049.1 g / 10.0 g = 104.9
E-Factor = 1039.1 g / 10.0 g = 103.9
Advanced Structural Elucidation and Theoretical Investigations of 2 Aminopyrimidine 5 Sulfonyl Chloride and Its Derivatives
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. For 2-aminopyrimidine-5-sulfonyl chloride, a combination of high-resolution nuclear magnetic resonance, vibrational spectroscopy, and high-resolution mass spectrometry provides a complete picture of its molecular framework. While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the well-understood principles of each technique and data from analogous structures.
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to each unique proton and carbon environment.
In the ¹H NMR spectrum, the two protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region, significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and the potent electron-withdrawing sulfonyl chloride group. The protons of the amino group would likely appear as a broad singlet.
In the ¹³C NMR spectrum, three distinct signals are anticipated for the pyrimidine ring carbons. The carbon atom bonded to the sulfonyl chloride group (C5) would be significantly deshielded, while the carbon attached to the amino group (C2) would also be influenced by the nitrogen atom. The remaining ring carbons (C4 and C6) would have chemical shifts characteristic of aza-aromatic systems. For some 2-aminopyrimidine (B69317) derivatives, room-temperature line broadening effects in both ¹H and ¹³C NMR spectroscopy have been observed for substituents at the 4-position due to the presence of rotamers, a phenomenon not typically seen for substituents at the 2-position. researchgate.net
Predicted NMR Chemical Shifts (δ) in ppm for this compound Predicted values are based on standard substituent effects on the 2-aminopyrimidine scaffold.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Comments |
| ¹H | H-4, H-6 | ~8.8 - 9.2 | Singlet | Downfield shift due to adjacent N and -SO₂Cl group. |
| ¹H | -NH₂ | ~7.0 - 7.5 | Broad Singlet | Exchangeable with D₂O. |
| ¹³C | C-2 | ~163 - 165 | - | Attached to -NH₂ group. |
| ¹³C | C-4, C-6 | ~158 - 160 | - | Equivalent carbons adjacent to N. |
| ¹³C | C-5 | ~140 - 145 | - | Attached to electron-withdrawing -SO₂Cl group. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The spectrum of this compound is expected to be dominated by bands corresponding to the amino (-NH₂), sulfonyl chloride (-SO₂Cl), and pyrimidine ring moieties. The amino group typically displays symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region and a scissoring (bending) vibration around 1600-1650 cm⁻¹. The sulfonyl chloride group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching mode is typically observed at lower frequencies, often around 375 cm⁻¹. cdnsciencepub.com The pyrimidine ring itself will exhibit a series of characteristic C-H, C=C, and C=N stretching and bending vibrations throughout the fingerprint region (below 1500 cm⁻¹).
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | -NH₂ | 3450 - 3550 | Medium |
| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 | Medium |
| N-H Scissoring | -NH₂ | 1600 - 1650 | Medium-Strong |
| Pyrimidine Ring Stretch | C=N, C=C | 1400 - 1600 | Medium-Strong |
| Asymmetric S=O Stretch | -SO₂Cl | 1370 - 1410 | Strong |
| Symmetric S=O Stretch | -SO₂Cl | 1166 - 1204 | Strong |
| C-S Stretch | Ar-S | 680 - 750 | Medium |
| S-Cl Stretch | -SO₂Cl | 350 - 400 | Medium |
HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₄H₄ClN₃O₂S), the calculated exact mass is 192.9713 Da.
In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments elucidate the structure by analyzing fragmentation patterns. The fragmentation of aromatic sulfonamides and sulfonyl chlorides often follows predictable pathways. nih.gov For this compound, initial fragmentation is likely to involve the loss of the chlorine radical (·Cl) or sulfur dioxide (SO₂). The loss of SO₂ from protonated aromatic sulfonamides via rearrangement is a frequently observed pathway. nih.govresearchgate.net Subsequent fragmentation would likely involve cleavage of the C-S bond and characteristic fragmentation of the aminopyrimidine ring.
Plausible Fragmentation Pathway for this compound
| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Neutral Loss |
| [M]⁺˙ | [C₄H₄ClN₃O₂S]⁺˙ | 192.9713 | - |
| [M - Cl]⁺ | [C₄H₄N₃O₂S]⁺ | 158.0028 | ·Cl |
| [M - SO₂]⁺˙ | [C₄H₄ClN₃]⁺˙ | 129.0145 | SO₂ |
| [M - SO₂Cl]⁺ | [C₄H₄N₃]⁺ | 94.0405 | ·SO₂Cl |
| [C₄H₅N₃]⁺˙ | [C₄H₅N₃]⁺˙ | 95.0483 | ·SO₂Cl, +H |
Single-Crystal X-ray Diffraction Studies of this compound Derivatives
While a crystal structure for this compound itself is not publicly available, extensive studies on its derivatives, particularly sulfonates and sulfonamides, provide critical insights into the molecular geometry and intermolecular interactions that govern their solid-state architecture.
Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. Studies on compounds like 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) reveal key structural features. In this derivative, the pyrimidine and toluene (B28343) rings are planar, but they are oriented with a significant dihedral angle between them (e.g., 79.02°). The conformation around the sulfonate linkage is described by the C-S-O-C torsional angle, which was found to be approximately -81°. This non-planar conformation is a common feature in such derivatives.
Selected Bond Lengths and Angles for a 2-Aminopyrimidine Sulfonate Derivative (Data from 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate)
| Parameter | Atoms | Value |
| Bond Length | S1-O1 | 1.42 Å |
| Bond Length | S1-O2 | 1.43 Å |
| Bond Length | S1-O3 | 1.60 Å |
| Bond Length | S1-C5 | 1.76 Å |
| Bond Angle | O1-S1-O2 | 120.3° |
| Bond Angle | O3-S1-C5 | 102.1° |
| Torsional Angle | C5–S1–O3–C1 | -81.16° |
The crystal packing of aminopyrimidine sulfonamide and sulfonate derivatives is predominantly directed by a network of hydrogen bonds. The amino groups (-NH₂) on the pyrimidine ring are excellent hydrogen bond donors, while the pyrimidine ring nitrogens and the sulfonyl oxygen atoms are effective acceptors. This leads to the formation of robust and predictable supramolecular synthons.
Common Hydrogen Bonding Interactions in 2-Aminopyrimidine Sulfonamide/Sulfonate Derivatives
| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (H···A) | Supramolecular Motif |
| N-H (Amino) | N (Pyrimidine) | N-H···N | 1.9 - 2.2 Å | R²₂(8) ring, C(n) chain |
| N-H (Amino) | O (Sulfonyl) | N-H···O | 2.0 - 2.3 Å | C(n) chain, R²₂(n) ring |
| C-H (Ring) | O (Sulfonyl) | C-H···O | 2.3 - 2.6 Å | Extended network stabilization |
Computational Chemistry and Quantum Mechanical Studies
Theoretical and computational chemistry provide profound insights into the behavior of molecules at the atomic and electronic levels. For this compound and its derivatives, quantum mechanical studies and molecular simulations are indispensable tools for elucidating structural properties, predicting reactivity, and understanding dynamic behavior. These computational approaches complement experimental data, offering a predictive framework for molecular design and property analysis.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties and reactivity descriptors. Studies on compounds with a pyrimidine sulfonate core provide a strong theoretical basis for understanding the electronic characteristics of this compound.
Detailed research on closely related diaminopyrimidine sulfonate derivatives, utilizing DFT with the B3LYP/6-311G(d,p) basis set, has offered significant insights. nih.govacs.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. samipubco.com For instance, in one study, the HOMO-LUMO energy gaps for two different diaminopyrimidine sulfonate derivatives were calculated to be 4.198 eV and 4.667 eV, respectively. nih.gov
Further analysis yields global reactivity descriptors such as ionization potential, electron affinity, and electronegativity, which quantify the molecule's tendency to lose or gain electrons. nih.gov The Natural Bond Orbital (NBO) analysis is another critical calculation that reveals hyperconjugative interactions and charge delocalization, explaining the stability of the molecular structure. nih.govacs.org Additionally, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.govacs.org
Table 1: Quantum Chemical Reactivity Descriptors Calculated via DFT for Diaminopyrimidine Sulfonate Derivatives nih.gov
| Parameter | Compound A (Naphthalene Derivative) | Compound B (Toluene Derivative) |
|---|---|---|
| HOMO-LUMO Energy Gap (eV) | 4.198 | 4.667 |
| Ionization Potential (eV) | 6.174 | 6.004 |
| Electron Affinity (eV) | 1.976 | 1.337 |
| Global Hardness (eV) | 2.099 | 2.333 |
| Electronegativity (eV) | 4.075 | 3.670 |
Conformational Analysis and Molecular Dynamics Simulations of Compound Behavior
While DFT provides a static picture of the electronic ground state, understanding the three-dimensional arrangement of atoms (conformation) and the dynamic behavior of the molecule is equally important. Conformational analysis identifies the most stable spatial arrangements of a molecule, which are crucial for its interaction with biological targets or other chemical reagents.
In crystal structure analyses of diaminopyrimidine sulfonates, specific torsional angles are measured to define the molecular conformation. For example, the C5–S1–O3–C1 torsional angle, which describes the orientation of the sulfonate group relative to the pyrimidine ring, was found to be nearly identical in two different derivatives at -81.53° and -81.16°. nih.gov This suggests a preferred and stable conformation for this molecular scaffold.
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. mdpi.com MD simulations can reveal the flexibility of different parts of the molecule, identify accessible conformations in solution, and study how the molecule interacts with its environment, such as a solvent or a protein binding pocket. mdpi.comnih.gov For pyrimidine derivatives, MD simulations have been employed to understand the dynamic character of these molecules when binding to biological targets like cyclin-dependent kinases (CDKs). nih.gov Such simulations can elucidate the specific hydrogen bonds and van der Waals interactions that stabilize the ligand-protein complex, providing critical information for structure-based drug design. nih.gov
Table 2: Key Torsional Angles Defining Molecular Conformation in Diaminopyrimidine Sulfonate Derivatives nih.gov
| Torsional Angle | Compound A (Naphthalene Derivative) | Compound B (Toluene Derivative) |
|---|---|---|
| C5–S1–O3–C1 (°) | -81.53 | -81.16 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govmdpi.com These models are mathematical equations that can predict properties even for compounds that have not yet been synthesized. nih.gov This approach is invaluable for screening virtual libraries of derivatives to identify candidates with desired characteristics.
The general workflow for building a QSPR model involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, or topological information about the molecule. researchgate.net These descriptors are then used as independent variables in a statistical model to predict a specific property, such as solubility, lipophilicity (logP), or boiling point. nih.govresearchgate.net
For sulfonamide derivatives, related modeling techniques like Quantitative Structure-Retention Relationship (QSRR) have been successfully applied to predict lipophilicity based on chromatographic retention data. mdpi.com In these studies, molecular descriptors are selected using methods like genetic algorithms, and a regression model, such as multiple linear regression (MLR), is built to establish the relationship. mdpi.com Such models help to understand which molecular properties, for instance, polarity, size, or shape, have the most significant influence on a given physicochemical property. mdpi.com This predictive capability is essential for optimizing the properties of new derivatives of this compound for various applications.
Table 3: Conceptual Framework of a QSPR Model
| Component | Description | Example |
|---|---|---|
| Molecular Descriptors (Independent Variables) | Numerical values representing molecular structure and properties. | Molecular Weight, Polar Surface Area, Dipole Moment |
| Statistical Model | Mathematical algorithm relating descriptors to the property. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) |
| Predicted Property (Dependent Variable) | The target physicochemical or biological property. | Lipophilicity (logP), Aqueous Solubility, Boiling Point |
Applications in Chemical Synthesis and Functional Materials Research
2-Aminopyrimidine-5-sulfonyl chloride as a Strategic Building Block in Organic Synthesis
The inherent reactivity of its functional groups positions this compound as a strategic starting material in organic synthesis. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols, while the amino group on the pyrimidine (B1678525) ring can participate in various coupling reactions.
Precursor for Complex Heterocyclic Systems and Advanced Organic Molecules
This compound is an excellent precursor for the synthesis of complex heterocyclic systems. The sulfonyl chloride group can be transformed into sulfonamides by reacting with primary or secondary amines. These sulfonamide derivatives can then undergo further reactions. For instance, the amino group of the pyrimidine ring can react with various reagents to form fused heterocyclic systems.
One potential application is in the synthesis of pyrazolo[1,5-a]pyrimidines. While direct synthesis from this compound is not explicitly documented in the provided search results, the general synthesis of this class of compounds often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents researchgate.netnih.gov. By first reacting this compound with a suitable amine to form a sulfonamide, and then manipulating the pyrimidine ring to introduce the necessary functionality, it could serve as a key intermediate in the multi-step synthesis of complex heterocyclic structures like those found in potent protein kinase inhibitors nih.govrsc.org. The synthesis of such compounds is of great interest due to their potential applications in cancer therapy rsc.orgekb.eg.
The reactivity of the sulfonyl chloride with bifunctional nucleophiles could also lead to the formation of macrocycles and other advanced organic molecules. For example, reaction with a molecule containing both an amino and a hydroxyl group could lead to the formation of a cyclic sulfonamide-ether.
Development as a Chiral Auxiliary or Resolving Agent
The development of chiral sulfonamides from this compound opens up possibilities for its use in asymmetric synthesis. Chiral sulfonamides are known to be important building blocks in the synthesis of biologically active molecules nih.gov. Although there is no direct evidence of this compound being used as a chiral auxiliary, its derivatives could potentially serve this purpose.
A chiral amine can be reacted with this compound to produce a diastereomeric mixture of sulfonamides, which could then be separated using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase researchgate.netnih.gov. Once separated, these chiral sulfonamides could be used to direct the stereochemical outcome of subsequent reactions. The pyrimidine moiety could influence the stereoselectivity of a reaction through steric hindrance or by coordinating to a metal catalyst. After the desired stereoselective transformation, the chiral auxiliary could be cleaved and potentially recovered.
Design and Synthesis of Novel Functional Materials
The unique electronic and structural features of the 2-aminopyrimidine-5-sulfonyl moiety make it an attractive component for the design and synthesis of novel functional materials with applications in electronics, optics, and materials science.
Incorporation into Polymer and Copolymer Scaffolds for Advanced Materials
Functional polymers can be created by incorporating specific chemical groups into their structure. One approach is through polymer grafting, where monomers are polymerized onto an existing polymer backbone nih.govopenmedicinalchemistryjournal.commdpi.com. This compound could be utilized in this context by first reacting it with a monomer containing a suitable functional group (e.g., an amine or hydroxyl group) to form a sulfonamide or sulfonate ester. This functionalized monomer could then be copolymerized with other monomers to create a polymer with pendant 2-aminopyrimidine-5-sulfonamide (B582098)/sulfonate moieties.
Alternatively, a polymer with reactive side chains (e.g., poly(glycidyl methacrylate)) could be post-functionalized by reacting it with a derivative of this compound. For instance, the sulfonyl chloride could be converted to a sulfonamide bearing a nucleophilic group that can react with the polymer's side chains. The incorporation of the pyrimidine-sulfonyl group could enhance the thermal stability, conductivity, or ion-exchange capacity of the polymer. The presence of hydrophilic groups like -SO3H in polymer chains can increase their ability to absorb water, which is a key property for materials like hydrogels used in biomedical applications nih.gov.
Development of Fluorescent and Luminescent Materials Utilizing Pyrimidine-Sulfonyl Moieties
Both pyrimidine derivatives and sulfonamides have been shown to exhibit interesting photophysical properties, including fluorescence and solvatochromism nih.govnih.gov. The combination of these two moieties in derivatives of this compound suggests their potential for creating novel fluorescent and luminescent materials.
The electronic properties of these molecules, characterized by intramolecular charge transfer, can lead to significant Stokes shifts and sensitivity of their absorption and emission spectra to the polarity of the solvent (solvatochromism) nih.govnih.govresearchgate.net. This property is highly desirable for the development of fluorescent probes and sensors. For example, a dye based on a 2-aminopyrimidine-5-sulfonamide scaffold could be designed to change its fluorescence color or intensity in response to changes in its local environment, such as the polarity of a solvent or the binding to a biological molecule.
Furthermore, covalent inhibitors based on 2-sulfonyl/sulfonamide pyrimidines have been identified, and their interaction with biological targets can be studied using fluorescence-based assays nih.govacs.org. This highlights the potential for developing fluorescent probes for biological imaging and diagnostics based on this chemical scaffold.
| Property | Description | Potential Application |
| Fluorescence | Emission of light upon absorption of electromagnetic radiation. | Fluorescent probes for biological imaging, sensors. |
| Solvatochromism | Change in absorption or emission spectra with solvent polarity. | Polarity sensors, probes for studying microenvironments. |
| Luminescence | Emission of light not resulting from heat. | Luminescent materials for displays, lighting. |
Exploration as Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by changing the metal ion or the organic ligand. Aminopyrimidine derivatives have been used as ligands in the synthesis of coordination complexes and MOFs sciencenet.cnnih.govekb.eg.
This compound can be a precursor for ligands suitable for MOF synthesis. The sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid. 2-Aminopyrimidine-5-sulfonic acid would be a bifunctional ligand, with potential coordination sites at the pyrimidine nitrogen atoms, the amino group, and the sulfonate group. The use of such multifunctional ligands can lead to the formation of MOFs with complex and novel network topologies.
The synthesis of such MOFs could be achieved through methods like hydrothermal synthesis, which is a common technique for growing crystalline MOFs researchgate.netresearchgate.netrsc.org. The resulting MOFs could have applications in gas storage, separation, catalysis, and as sensors, leveraging the porosity of the framework and the chemical functionality of the 2-aminopyrimidine-5-sulfonate ligand. For instance, the amino group within the pores could be utilized for post-synthetic modification or for enhancing the selective adsorption of certain gases like CO2. The coordination of silver ions with 2-aminopyridine-5-sulfonic acid has been shown to form a 2D network, indicating the potential of the pyrimidine analogue to form similar structures tandfonline.com.
Role in Agrochemical Research and Development
The structural motif of 2-aminopyrimidine (B69317) is a cornerstone in the development of various biologically active molecules, including those with significant applications in agriculture. When functionalized with a sulfonyl chloride group at the 5-position, the resulting compound, this compound, becomes a highly valuable and reactive intermediate for the synthesis of novel agrochemicals. Its utility stems from the combination of the pyrimidine core, known for its presence in numerous herbicidal and pesticidal compounds, and the reactive sulfonyl chloride group, which allows for the straightforward introduction of diverse functionalities to create extensive chemical libraries for screening.
Synthetic Intermediate for the Design of Novel Herbicidal and Pesticidal Agents
This compound serves as a critical building block in the synthesis of new potential herbicides and pesticides. The corresponding amide, 2-Amino-5-pyrimidinesulfonamide, is recognized for its role in agricultural chemistry as a key ingredient in the formulation of these agents. chemimpex.com The primary function of this intermediate is to act as a scaffold, allowing chemists to attach various other chemical groups through the highly reactive sulfonyl chloride moiety (-SO₂Cl).
The most common reaction involves the condensation of the sulfonyl chloride with amines (R-NH₂) or anilines (Ar-NH₂) to form a stable sulfonamide linkage (-SO₂-NH-R). This reaction is fundamental to the creation of sulfonylurea herbicides, a major class of herbicides that act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants. nih.govclockss.org By systematically reacting this compound with a wide array of amines and other nucleophiles, researchers can generate large libraries of novel compounds. These compounds are then screened for their biological activity against various weeds, insect pests, and fungal pathogens.
For instance, the synthesis of novel pyrimidine derivatives containing sulfonate or sulfonamide groups has been shown to yield compounds with significant insecticidal and antibacterial activities. nih.gov The general synthetic approach allows for the exploration of how different substituents impact the biological efficacy of the final molecule.
Table 1: Examples of Potential Agrochemical Scaffolds Derived from this compound
| Reactant | Resulting Linkage | Potential Agrochemical Class |
|---|---|---|
| Substituted Anilines | Sulfonamide | Sulfonylurea Herbicides |
| Aliphatic Amines | Sulfonamide | Fungicides, Insecticides |
| Heterocyclic Amines | Sulfonamide | Herbicides, Pesticides |
This strategic use of this compound as a versatile intermediate enables the continuous development of new crop protection agents designed to meet evolving agricultural challenges, such as the emergence of resistant weeds and pests. nih.gov
Computational Structure-Activity Relationship (SAR) Studies in Agrochemical Design
Computational modeling and Structure-Activity Relationship (SAR) studies are indispensable tools in modern agrochemical design. They allow researchers to predict how modifications to a chemical structure will affect its biological activity, thereby streamlining the discovery process and reducing the need for exhaustive synthesis and screening. The 2-aminopyrimidine sulfonyl scaffold is frequently the subject of such computational analyses.
SAR studies on pyrimidine derivatives focus on understanding the relationship between the physicochemical properties of the synthesized compounds and their herbicidal or pesticidal potency. nih.gov For herbicides derived from this scaffold, such as those in the sulfonylurea class, the primary target is often the acetohydroxyacid synthase (AHAS) enzyme. nih.gov Computational studies investigate how different substituents on the pyrimidine ring and the group attached to the sulfonamide bridge interact with the active site of this enzyme.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used in this context. nih.gov
CoMFA: This method analyzes the steric (shape) and electrostatic (charge) fields of a molecule to correlate them with biological activity.
CoMSIA: This technique expands on CoMFA by also considering hydrophobic and hydrogen-bond donor/acceptor properties. nih.gov
These studies generate computational models that highlight which regions of the molecule are critical for its activity. For example, a model might indicate that a bulky, electron-withdrawing group at a specific position on the pyrimidine ring enhances binding to the target enzyme, leading to increased herbicidal potency. This information provides a rational basis for designing the next generation of molecules with improved efficacy and selectivity. The insights gained from SAR studies guide the synthesis of more effective and environmentally benign agrochemicals.
Table 2: Key Parameters in SAR Studies of Pyrimidine-Based Agrochemicals
| Parameter | Description | Impact on Design |
|---|---|---|
| Steric Factors | The size and shape of substituents on the pyrimidine ring. | Influences how the molecule fits into the active site of the target enzyme. nih.gov |
| Electrostatic Fields | The distribution of electron density across the molecule. | Determines key interactions like hydrogen bonds and ionic bonds with the target. nih.gov |
| Hydrophobicity | The water-repelling nature of different parts of the molecule. | Affects the molecule's ability to cross biological membranes and bind to hydrophobic pockets in the enzyme. nih.gov |
| Hydrogen Bond Donors/Acceptors | The capacity of functional groups to form hydrogen bonds. | Crucial for specific and strong binding to the target protein. nih.gov |
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates derived from this compound, accelerating the development of novel and effective crop protection solutions.
Role in Medicinal Chemistry Research and Scaffold Development
2-Aminopyrimidine-5-sulfonyl chloride as a Pharmacophore Precursor and Scaffold
This compound serves as a pivotal starting material in medicinal chemistry, valued for its reactive sulfonyl chloride group and the inherent biological relevance of the 2-aminopyrimidine (B69317) core. This core is a recognized pharmacophore found in numerous biologically active compounds, including several approved drugs. ijpsjournal.comnih.gov The unique arrangement of a six-membered aromatic ring with two nitrogen atoms and an amino group allows for diverse chemical interactions, such as hydrogen bonding, which can enhance binding affinity to biological targets. ijpsjournal.com Its utility as a precursor lies in the ability to readily form sulfonamide linkages, creating a diverse array of derivatives for screening and development.
The primary synthetic utility of this compound is in the construction of pyrimidine-sulfonamide-based scaffolds. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, facilitating the creation of a stable sulfonamide bond (-SO₂NH-). This reaction is a cornerstone for generating libraries of compounds for ligand development. nih.govresearchgate.net
The general synthesis strategy involves the condensation reaction between this compound and a wide variety of amines. researchgate.net For instance, reacting the sulfonyl chloride with a series of aromatic amines in a suitable solvent like absolute ethanol (B145695), often with a base such as pyridine (B92270) to act as an acid scavenger, yields the corresponding N-substituted 2-aminopyrimidine-5-sulfonamide (B582098) derivatives. nih.govnih.gov This straightforward and versatile reaction allows for the systematic introduction of different substituents, enabling chemists to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the resulting molecules. The sulfonamide group itself is a crucial pharmacophore, and its presence has been shown to be critical for the cytotoxic activity of certain pyrimidine (B1678525) derivatives. nih.gov
Table 1: Examples of Scaffolds Synthesized from Pyrimidine-Sulfonyl Chlorides
| Reactant with Sulfonyl Chloride | Resulting Scaffold/Derivative | Application/Target |
|---|---|---|
| Various aromatic amines | N-Aryl-pyrimidine-5-sulfonamides | Anticancer agents (CDK2A inhibition) nih.gov |
| 3-Aminoacetophenone | N-(3-Acetylphenyl)-pyrimidine-5-sulfonamide | Antioxidant, 15-LOX inhibition nih.gov |
| Thiosemicarbazide | Pyrimidine-5-sulfonyl thiosemicarbazide | Anticancer screening nih.gov |
The 2-aminopyrimidine scaffold is a well-established core structure for kinase inhibitors. mdpi.com Computational methods are extensively used to design novel derivatives based on this scaffold to target specific kinases, which are often overactive in cancer cells. mdpi.combiointerfaceresearch.com Kinase inhibitors containing the 2-aminopyrimidine moiety, such as Imatinib and Palbociclib, have already seen clinical success. ijpsjournal.comnih.gov
Ligand-based computational design is a common approach, where new derivatives are generated by modifying the structure of known kinase inhibitors or by adding functional groups to the 2-aminopyrimidine core. biointerfaceresearch.com These modifications aim to enhance potency, improve selectivity for the target kinase over others (to reduce off-target effects), and optimize pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.combiointerfaceresearch.com Molecular docking simulations are then performed to predict how these newly designed compounds will bind to the active site of the target kinase, such as Cyclin-Dependent Kinase 2 (CDK2) or AXL receptor tyrosine kinase. nih.govbiointerfaceresearch.com These simulations provide insights into binding modes and key interactions (e.g., hydrogen bonds) that stabilize the ligand-protein complex, guiding the selection of the most promising candidates for synthesis and biological testing. mdpi.combiointerfaceresearch.com
The versatility of this compound extends to its use as a synthetic intermediate for agents targeting infectious diseases. The 2-aminopyrimidine moiety itself is a key component in compounds with broad-spectrum antimicrobial properties. ijpsjournal.com By using the sulfonyl chloride as a reactive handle, various side chains can be introduced to create novel sulfonamides, a class of compounds historically significant as antibacterial agents. nih.govmdpi.com The structural adaptability of the resulting sulfonamides allows for extensive chemical modifications to enhance antimicrobial efficacy and potentially overcome resistance mechanisms in bacteria and fungi. ijpsjournal.com
In antiviral research, pyrimidine derivatives are integral to many therapeutic agents. nih.gov Sulfonamide-containing heterocycles have demonstrated a wide spectrum of antiviral activities against viruses such as human parainfluenza viruses (HPIV), enteroviruses, and flaviviruses like Dengue (DENV) and Zika (ZIKV). nih.govmdpi.com this compound provides a direct route to combine the pyrimidine nucleus with the sulfonamide pharmacophore. The synthesis typically involves reacting the sulfonyl chloride with an amine-containing fragment that may have known or predicted antiviral properties, thereby creating hybrid molecules for evaluation. nih.gov For example, pyrimidine-based compounds have been identified as promising candidates for developing broad-spectrum antiflavivirus agents. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies guide the rational design of more potent and selective molecules.
Computational tools are indispensable for modern SAR analysis. After synthesizing a series of derivatives from this compound, these molecules are often subjected to computational evaluation to rationalize their biological activities.
Molecular Docking: This technique simulates the binding of a ligand (the synthesized derivative) into the active site of a biological target, such as a kinase enzyme. biointerfaceresearch.com For a series of pyrimidine-sulfonamide derivatives, docking can reveal why certain substitutions lead to higher activity. For example, it can show that a particular functional group forms a crucial hydrogen bond with an amino acid residue in the target's binding pocket, an interaction that may be absent in less active analogues. mdpi.com Studies on CDK9 inhibitors have used X-ray crystal structures of bound ligands to understand the binding modes and rationalize the SAR. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By analyzing parameters like electronic properties, hydrophobicity, and steric factors of different substituents on the pyrimidine-sulfonamide scaffold, a predictive model can be built. This model can then be used to forecast the activity of yet-unsynthesized compounds, helping to prioritize synthetic efforts towards molecules with the highest predicted potency.
These computational approaches provide a theoretical framework for understanding binding affinities and help explain experimental observations. For instance, SAR studies on certain 2-thiouracil-5-sulfonamide derivatives revealed that the presence of the sulfonamide group (-SO₂NH-) was crucial for cytotoxic activity, as related sulfone compounds lacking this group were inactive. nih.gov
Combinatorial chemistry is a powerful strategy to rapidly generate a large number of structurally diverse molecules for high-throughput screening. This compound is an ideal building block, or "scaffold," for creating such libraries.
The synthetic strategy relies on the robust and high-yielding reaction of the sulfonyl chloride group with amines. nih.govnih.gov A library can be constructed by reacting the single starting material, this compound, with a large collection of diverse amines in a parallel fashion. Each reaction vessel contains a different amine, leading to a unique sulfonamide product. This approach allows for the creation of hundreds or thousands of distinct compounds with minimal effort compared to traditional one-by-one synthesis. The resulting library of 2-aminopyrimidine-5-sulfonamides can then be screened against various biological targets, such as a panel of protein kinases or microbial strains, to identify initial "hits" for further development. This method significantly accelerates the early stages of drug discovery by efficiently exploring a vast chemical space around a promising core scaffold.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-thiouracil-5-sulfonamide |
| Imatinib |
| Palbociclib |
| Pyridine |
| 3-Aminoacetophenone |
| Thiosemicarbazide |
| N-(3-Acetylphenyl)-pyrimidine-5-sulfonamide |
| N-Aryl-pyrimidine-5-sulfonamides |
| Pyrimidine-5-sulfonyl thiosemicarbazide |
Strategies for Enhancing Ligand-Target Interactions through Molecular Modification (Theoretical/Computational)
The compound this compound serves as a valuable starting point in medicinal chemistry for the synthesis of a diverse library of sulfonamide derivatives. Its utility is significantly enhanced by modern theoretical and computational chemistry, which provides powerful strategies for the rational design of molecules with improved affinity and selectivity for biological targets. These in silico methods allow researchers to predict and analyze ligand-target interactions at the molecular level, guiding synthetic efforts and accelerating the process of lead optimization.
Molecular Modeling and Docking Studies for Hypothetical Biological Targets
Molecular modeling and docking are cornerstone computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. For derivatives of this compound, these studies are instrumental in understanding how modifications to the sulfonamide moiety can influence interactions with hypothetical biological targets, such as protein kinases, which are frequently implicated in various diseases. nih.govresearchgate.net
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. nih.gov Molecular docking simulations of hypothetical sulfonamide derivatives based on this scaffold frequently show a conserved binding pattern. The amino group and one of the pyrimidine nitrogens typically form crucial hydrogen bonds with the backbone residues of the kinase hinge region. nih.gov The sulfonyl group can act as a hydrogen bond acceptor, while the substituent attached to the sulfonamide (the 'R' group) projects into a more variable pocket of the active site, where it can be modified to achieve potency and selectivity. nih.gov
For instance, docking studies on hypothetical inhibitors targeting Janus kinase 2 (JAK2) or FMS-like tyrosine kinase 3 (FLT3) could reveal key interactions. nih.gov The simulations might predict that adding a substituted phenyl ring to the sulfonamide group could lead to favorable hydrophobic or π-π stacking interactions with residues like phenylalanine or leucine (B10760876) in the active site. nih.gov By systematically modeling a virtual library of compounds derived from this compound, researchers can prioritize the synthesis of candidates with the highest predicted binding affinities. mdpi.com
These computational models provide a structural hypothesis for the observed activity of a compound series. mdpi.com For example, a docking study might reveal that a bulky hydrophobic group on the sulfonamide clashes with the protein surface, explaining its poor activity and guiding chemists to design smaller, more suitable analogues.
Table 1: Hypothetical Interactions of 2-Aminopyrimidine Sulfonamide Derivatives with a Kinase Target
| Compound Moiety | Hypothetical Interacting Residue | Predicted Interaction Type | Rationale for Interaction |
|---|---|---|---|
| 2-Amino Group | Hinge Region Backbone (e.g., Cys106) | Hydrogen Bond (Donor) | Anchors the ligand in the active site. nih.gov |
| Pyrimidine Ring Nitrogen (N1) | Hinge Region Backbone (e.g., Cys106) | Hydrogen Bond (Acceptor) | Provides a second key anchor point to the hinge. nih.gov |
| Sulfonyl Group (SO2) | Hydrophilic Residue (e.g., Serine, Lysine) | Hydrogen Bond (Acceptor) | Can form additional polar contacts to enhance binding affinity. |
| Variable 'R' Group (e.g., Phenyl) | Gatekeeper Residue (e.g., Phe105) | π-π Stacking / Hydrophobic | Exploits hydrophobic pockets to increase potency and selectivity. nih.gov |
| Variable 'R' Group (e.g., Pyridine) | Solvent-Exposed Region | Hydrogen Bond with Water / Improved Solubility | Enhances physicochemical properties of the compound. |
Advanced Analytical Techniques for Research and Purity Assessment
Chromatographic Methods for Complex Mixture Analysis
Chromatography is an indispensable tool for separating 2-Aminopyrimidine-5-sulfonyl chloride from starting materials, byproducts, and impurities. The choice of method depends on the specific analytical goal, from precise purity quantification to rapid reaction screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice, allowing for precise quantification of purity and the monitoring of reaction progress. The separation is generally performed using C8 or C18 silica (B1680970) gel columns. researchgate.net
Given the basic nature of the aminopyrimidine moiety, mobile phase composition is critical for achieving good peak shape and resolution. helixchrom.com A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com The pH of the buffer is controlled to ensure the analyte is in a consistent ionization state, preventing peak tailing. Isocratic elution can be effective for simple purity checks, while gradient elution is employed for resolving complex mixtures from a reaction. Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance, such as 250 nm. helixchrom.com
Table 1: Illustrative HPLC Method Parameters for a Related Compound (2-Aminopyridine)
| Parameter | Value |
|---|---|
| Column | Coresep 100 (Core-shell mixed-mode) |
| Mobile Phase | 30% Acetonitrile, 50 mM Ammonium Formate (pH 3) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 2 µL |
This table is based on a method developed for 2-Aminopyridine, a structurally similar compound, and provides a strong starting point for method development for this compound. helixchrom.com
Direct analysis of sulfonyl chlorides by Gas Chromatography (GC) is challenging due to their thermal lability; they are prone to degradation in the hot injector port. nih.gov Therefore, analysis of this compound via GC typically requires a derivatization step to convert it into a more thermally stable and volatile compound. A common strategy involves converting the sulfonyl chloride to a sulfonamide, for instance, by reacting it with a secondary amine like N,N-diethylamine. nih.gov
Another approach involves silylation, a common derivatization technique for pyrimidine and purine (B94841) bases, which increases thermal stability and volatility. nih.gov The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any related impurities. nih.gov
Table 2: GC Derivatization Approaches for Sulfonyl Chlorides and Pyrimidines
| Analyte Class | Derivatization Strategy | Resulting Derivative | Rationale |
|---|---|---|---|
| Sulfonyl Chlorides | Reaction with a secondary amine (e.g., N,N-diethylamine) | N,N-diethylsulfonamide | Increased thermal stability nih.gov |
| Pyrimidine Bases | Silylation (e.g., with BSTFA) | Trimethylsilyl (TMS) derivative | Increased volatility and stability nih.gov |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. libretexts.org It allows chemists to quickly determine the consumption of starting materials and the formation of products. libretexts.org
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting materials and a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). nih.gov After development, the plate is visualized, typically under UV light, where the UV-active pyrimidine ring allows for easy detection of the spots. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org The relative retention factor (Rf) values provide information about the polarity of the components.
Quantitative Spectroscopic Analysis in Research Context
Spectroscopic methods provide quantitative data on the concentration and absolute purity of this compound, complementing the separation-based data from chromatography.
UV-Visible (UV-Vis) spectrophotometry is a straightforward method used to determine the concentration of this compound in a solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. bioglobax.com The 2-aminopyrimidine (B69317) chromophore absorbs UV light, allowing for quantification. nih.gov
To determine the concentration, a calibration curve is first prepared by measuring the absorbance of several solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. For accurate measurements, it is critical to use a suitable solvent (e.g., acetonitrile) that does not absorb in the same region as the analyte and to work within the linear range of the spectrophotometer, typically between 0.2 and 0.8 absorbance units. bioglobax.comnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. nih.gov Unlike chromatography, which provides relative purity, qNMR can assign an absolute purity value (e.g., in % w/w) to this compound. nih.govacs.org
The method involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube and dissolving them in a suitable deuterated solvent (e.g., DMSO-d6). acs.org A ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure a quantitative response, such as using a long relaxation delay (D1) and a 90° pulse angle. acs.org The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. The calculation takes into account the molar masses of both the analyte and the standard, their weighed masses, and the number of protons giving rise to each integrated signal. acs.org qNMR is valued for its high precision and accuracy, with major sources of uncertainty often stemming from the weighing process and the purity of the internal standard rather than the measurement itself. nih.gov
Table 3: Key Parameters for ¹H qNMR Purity Determination
| Parameter | Guideline/Description | Purpose |
|---|---|---|
| Internal Standard | High purity, chemically stable, non-overlapping signals | Provides a reference for quantification nih.gov |
| Solvent | Deuterated solvent (e.g., DMSO-d6) | To avoid large solvent signals in the ¹H spectrum acs.org |
| Sample Preparation | Accurate weighing of analyte and standard (0.01 mg accuracy) | Minimizes a major source of experimental error nih.govacs.org |
| Pulse Program | Single 90° pulse | Ensures uniform excitation across the spectrum acs.org |
| Relaxation Delay (D1) | ≥ 5 times the longest T1 of interest | Allows for full relaxation of protons, ensuring signal intensity is directly proportional to concentration |
| Number of Scans (NS) | Sufficient to achieve a high signal-to-noise ratio (S/N) | Improves the precision of the integration |
Elemental Analysis and Combustion Analysis for Stoichiometric Verification
Elemental analysis and combustion analysis are cornerstone techniques for confirming the empirical formula of a synthesized compound. These methods provide a quantitative determination of the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula (C₄H₄ClN₃O₂S).
Combustion Analysis: This technique is primarily used to determine the percentage of carbon, hydrogen, and nitrogen. A sample of this compound is combusted in a furnace at high temperatures in the presence of excess oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of absorbent traps or detected by thermal conductivity or infrared spectroscopy. The amount of each gas is precisely measured, allowing for the calculation of the mass percentage of each element in the original sample.
Sulfur and Chlorine Analysis: The determination of sulfur and chlorine content often requires specific methods. Sulfur is typically converted to sulfur dioxide (SO₂) during combustion, which can be quantified. Alternatively, wet chemical methods or other instrumental techniques like ion chromatography after combustion can be employed for both sulfur and chlorine determination.
The stoichiometric verification is achieved by comparing the experimentally determined elemental percentages with the theoretical values. A close correlation between the two provides strong evidence for the correct synthesis and purity of the compound.
Table 1: Illustrative Elemental Analysis Data for this compound
| Element | Theoretical Mass % (C₄H₄ClN₃O₂S) | Experimental Mass % (Typical) |
| Carbon (C) | 24.81 | 24.75 ± 0.10 |
| Hydrogen (H) | 2.08 | 2.15 ± 0.10 |
| Nitrogen (N) | 21.70 | 21.60 ± 0.10 |
| Sulfur (S) | 16.56 | 16.45 ± 0.10 |
| Chlorine (Cl) | 18.31 | 18.20 ± 0.10 |
| Oxygen (O)* | 16.53 | 16.85 ± 0.20 |
*Note: Oxygen is typically determined by difference. The data presented in the "Experimental Mass %" column is illustrative and represents typical expected values for a high-purity research sample.
Impurity Profiling and Degradation Product Studies in Research Samples
Impurity profiling is a critical aspect of chemical analysis, particularly for reactive intermediates used in synthesis. The presence of impurities can significantly affect the yield and purity of subsequent reaction products. Similarly, understanding the degradation pathways of this compound is essential for establishing appropriate storage and handling conditions.
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for impurity profiling. When coupled with a mass spectrometer (LC-MS), it allows for the separation, detection, and identification of impurities and degradation products, even at trace levels.
Potential Impurities: Impurities in a research sample of this compound can arise from several sources:
Starting Materials: Unreacted starting materials from the synthesis process.
By-products: Compounds formed from side reactions during the synthesis.
Intermediates: Incomplete conversion of reaction intermediates.
Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.
Degradation Products: this compound is susceptible to degradation under various conditions due to the reactive sulfonyl chloride group and the aminopyrimidine ring.
Hydrolysis: The sulfonyl chloride moiety is highly susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.
Thermal Degradation: Elevated temperatures can lead to decomposition, potentially involving the loss of the sulfonyl chloride group or reactions involving the pyrimidine ring. acs.org
Oxidative Degradation: Exposure to oxidizing agents can affect the aminopyrimidine ring system.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, a common phenomenon for many heterocyclic compounds.
A stability-indicating HPLC method would be developed to separate the parent compound from its potential impurities and degradation products. Forced degradation studies, where the compound is subjected to stress conditions (acid, base, heat, oxidation, and light), are performed to generate these degradation products and validate the analytical method's ability to resolve them.
Table 2: Potential Impurities and Degradation Products of this compound
| Compound Name | Molecular Formula | Potential Origin |
| 2-Aminopyrimidine | C₄H₅N₃ | Starting material |
| 2-Aminopyrimidine-5-sulfonic acid | C₄H₅N₃O₃S | Hydrolysis product |
| 2-Amino-5-chloropyrimidine | C₄H₄ClN₃ | Potential by-product |
| Bis(2-aminopyrimidin-5-yl)sulfone | C₈H₈N₆O₂S | Dimerization/by-product |
Conclusion and Future Research Perspectives
Summary of Key Research Contributions and Advancements for 2-Aminopyrimidine-5-sulfonyl chloride
This compound has emerged as a significant heterocyclic building block in synthetic and medicinal chemistry. Key research contributions have centered on its utility as a versatile scaffold for generating diverse molecular architectures. The compound strategically combines the 2-aminopyrimidine (B69317) nucleus, a privileged structure found in numerous biologically active agents, with a highly reactive sulfonyl chloride functional group. mdpi.comnih.gov This reactivity has been extensively leveraged to synthesize a wide array of sulfonamide derivatives through reactions with various amines and other nucleophiles. researchgate.netcbijournal.com
Advancements have been particularly notable in the field of medicinal chemistry, where derivatives have been investigated for various therapeutic applications. For instance, compounds derived from aminopyrimidine sulfonamides have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer applications. nih.gov The development of these derivatives has demonstrated the compound's value in creating targeted therapies. Furthermore, research into the structure-reactivity relationships of related sulfonylpyrimidines has provided a deeper understanding of how to modulate their chemical properties for specific applications, such as selective protein arylation. nih.govnih.gov This foundational work has established this compound as a cornerstone intermediate for accessing novel chemical entities with significant potential in drug discovery.
Emerging Methodologies in Synthesis and Derivatization
The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are mature areas of organic chemistry, yet emerging methodologies continue to enhance efficiency, safety, and substrate scope. While the direct chlorosulfonation of 2-aminopyrimidine is a primary route, modern advancements focus on milder and more selective methods. These include the oxidative chlorination of corresponding thiols or the use of reagents like pyrylium (B1242799) salts to convert primary sulfonamides back into sulfonyl chlorides, offering alternative synthetic pathways. researchgate.net
For derivatization, classic condensation with amines in the presence of a base like pyridine (B92270) remains a common and effective strategy. researchgate.netcbijournal.commdpi.com However, contemporary research is exploring more sophisticated approaches. These include:
Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for sulfonamide formation. cbijournal.com
Flow chemistry: For improved safety, scalability, and control over reaction conditions, continuous flow processes are being considered for reactions involving reactive intermediates like sulfonyl chlorides.
Late-stage functionalization: Strategies are being developed to introduce the sulfonyl chloride or sulfonamide moiety at a later stage in a synthetic sequence, allowing for more rapid diversification of complex molecules.
These emerging methods are crucial for efficiently generating libraries of 2-aminopyrimidine-5-sulfonamide (B582098) derivatives for screening in drug discovery and materials science.
Future Avenues in Functional Material Design and Application
While the primary focus of this compound research has been in medicinal chemistry, its structural and electronic properties suggest significant potential in the design of novel functional materials. The pyrimidine (B1678525) core is an electron-deficient heterocycle, and its derivatives are known to exhibit interesting photophysical properties. Future research could explore the incorporation of this scaffold into larger conjugated systems for applications in organic electronics.
Potential avenues for exploration include:
Organic Light-Emitting Diodes (OLEDs): The electronic characteristics of the aminopyrimidine core could be harnessed to create new emitter or host materials for OLED devices.
Metal-Organic Frameworks (MOFs): The sulfonamide linkage, formed from the sulfonyl chloride, can act as a robust and directional hydrogen-bonding motif. This could be used to direct the self-assembly of metal ions and organic linkers into highly ordered, porous MOFs for applications in gas storage, catalysis, or sensing.
Polymer Science: The bifunctional nature of this compound (with its amino and sulfonyl chloride groups) allows it to act as a monomer in polymerization reactions, potentially leading to new classes of specialty polymers with unique thermal and electronic properties. The general category of pyrimidines is noted among heterocyclic building blocks for materials science. bldpharm.com
The table below summarizes potential applications in functional material design.
| Application Area | Rationale for Use | Potential Function |
|---|---|---|
| Organic Electronics (e.g., OLEDs) | Electron-deficient pyrimidine core with tunable electronic properties. | Emitter, Host, or Charge-Transport Material |
| Metal-Organic Frameworks (MOFs) | Sulfonamide linkage provides strong, directional hydrogen bonding. | Structural Linker for Gas Storage or Catalysis |
| Specialty Polymers | Bifunctional reactivity (amino and sulfonyl chloride groups). | Monomer for High-Performance Polymers |
Prospects for Advanced Scaffold Development in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, and the addition of a sulfonyl chloride "handle" at the 5-position provides a powerful tool for advanced drug design. mdpi.comnih.gov The future prospects are particularly bright in the area of targeted covalent inhibitors (TCIs). The sulfonyl group can act as a reactive "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. nih.govnih.gov
Key future directions include:
Targeted Covalent Inhibitors (TCIs): Designing derivatives where the sulfonyl group selectively reacts with a non-catalytic cysteine residue in a kinase or other enzyme, leading to irreversible inhibition and potentially enhanced potency and duration of action. nih.govnih.gov The reactivity of these warheads can be finely tuned by modifying substituents on the pyrimidine ring to minimize off-target reactions. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): Using the this compound core as a starting fragment that can be elaborated into more potent leads by growing the molecule into adjacent binding pockets of a target protein.
Expanding the Target Space: While cysteine is a common target for sulfonyl-based warheads, research is expanding to target other nucleophilic residues like lysine (B10760008) or tyrosine, which could open up new classes of proteins to covalent inhibition. nih.gov
Enzyme Inhibition: The sulfonamide moiety is a classic pharmacophore known to inhibit a wide range of enzymes, including carbonic anhydrases and proteases. ajchem-b.com New derivatives of this compound can be rationally designed to target specific enzymes implicated in diseases ranging from cancer to viral infections. nih.gov
Identification of Remaining Challenges and Opportunities in this compound Research
Despite its promise, research on this compound faces several challenges that also represent significant opportunities for future investigation.
Challenges:
Synthetic Accessibility and Selectivity: Developing more efficient, scalable, and environmentally benign syntheses for the parent compound and its derivatives remains a key challenge. Controlling selectivity in derivatization reactions, particularly on the pyrimidine ring, can be complex.
Tuning Covalent Reactivity: A major challenge in designing covalent inhibitors is achieving the right balance of reactivity. The electrophilic warhead must be reactive enough to bind its intended target but not so reactive that it indiscriminately modifies other proteins or is quenched by endogenous nucleophiles like glutathione. nih.gov
Understanding Structure-Activity Relationships (SAR): While progress has been made, a comprehensive understanding of how modifications to the scaffold affect biological activity, selectivity, and pharmacokinetic properties is still developing.
Opportunities:
Chemical Biology Probes: The ability of the sulfonyl group to form covalent bonds makes it an ideal feature for designing chemical probes to study protein function, identify new drug targets, and visualize biological processes. nih.gov
Bioconjugation: Beyond inhibiting proteins, the reactive handle could be used in bioconjugation chemistry to link the aminopyrimidine scaffold to antibodies, peptides, or other molecules for applications like targeted drug delivery. nih.gov
Novel Therapeutic Areas: While much focus has been on cancer, derivatives could be explored for a wider range of diseases, including inflammatory, infectious, and neurodegenerative disorders where pyrimidine-based drugs have shown promise. nih.govnih.gov
The table below outlines the key challenges and corresponding opportunities.
| Challenge | Associated Opportunity |
|---|---|
| Controlling synthetic routes and reaction selectivity. | Development of novel catalytic and green chemistry methods to access new chemical space. |
| Balancing the reactivity of the sulfonyl "warhead" for targeted covalent inhibition. | Creation of highly selective drugs with improved efficacy and reduced off-target effects. |
| Limited understanding of comprehensive Structure-Activity Relationships (SAR). | Use of computational modeling and high-throughput screening to rationally design next-generation therapeutics. |
| Primary focus on medicinal chemistry applications. | Exploration of untapped potential in functional materials, chemical biology, and bioconjugation. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-aminopyrimidine-5-sulfonyl chloride, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via chlorosulfonation of 2-aminopyrimidine derivatives. A common approach involves reacting 2-aminopyrimidine with chlorosulfonic acid under controlled temperature (0–5°C) to avoid decomposition. Post-reaction, the product is precipitated in cold diethyl ether and purified via recrystallization. Key parameters include reaction time, stoichiometry of chlorosulfonic acid, and temperature control to minimize side reactions like over-sulfonation .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the presence of the sulfonyl chloride group (δ ~3.5–4.0 ppm for H in DMSO-d6) and pyrimidine ring protons.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 247.59 for CHClFNOS) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation of toxic vapors.
- Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Monitor for degradation (e.g., discoloration or gas evolution) during long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate hydrolysis of the sulfonyl chloride group during synthesis?
- Strategies :
- Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N or Ar) to minimize moisture.
- Add molecular sieves (3Å) to scavenge trace water.
- Employ low-temperature quench protocols (e.g., pouring the reaction mixture into ice-cold non-aqueous solvents) .
Q. What analytical approaches resolve contradictions in reported solubility data for this compound?
- Case Study : Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from varying crystallinity or hydrate formation.
- Methodology :
- Perform dynamic light scattering (DLS) to assess particle size distribution in different solvents.
- Use differential scanning calorimetry (DSC) to identify polymorphic forms.
- Replicate literature procedures under controlled humidity and temperature to isolate variables .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic Insights :
- The electron-withdrawing sulfonyl group enhances electrophilicity at the C-5 position but may sterically hinder bulky nucleophiles.
- Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying nucleophile concentrations validate reaction pathways .
- Experimental Design : Compare reaction rates with primary vs. secondary amines using stopped-flow UV-Vis spectroscopy .
Q. What strategies address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Contradiction Analysis :
- Conflicting stability data may stem from differences in solvent systems or impurity profiles.
- Step 1 : Replicate stability studies using standardized buffers (e.g., pH 2–12) and monitor degradation via HPLC.
- Step 2 : Isolate degradation products (e.g., sulfonic acids or pyrimidine ring-opened species) for structural elucidation .
- Resolution : Publish detailed experimental conditions (e.g., ionic strength, temperature) to enable cross-study comparisons .
Methodological Best Practices
- Data Contradiction Resolution : Apply longitudinal analysis frameworks (e.g., time-dependent stability studies) and mediator variable testing (e.g., role of trace metals in catalyzing decomposition) to reconcile conflicting results .
- Waste Management : Segregate halogenated waste for professional disposal, adhering to EPA guidelines. Neutralize residual sulfonyl chloride with 10% sodium hydroxide before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
